tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487853
InChI: InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H17BrFNO2
Molecular Weight: 282.15 g/mol

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16487853

Molecular Formula: C10H17BrFNO2

Molecular Weight: 282.15 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H17BrFNO2
Molecular Weight 282.15 g/mol
IUPAC Name tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1
Standard InChI Key OUGGBJCLSCFLRW-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(CBr)F

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate belongs to the pyrrolidine class of heterocyclic compounds, featuring:

  • A five-membered pyrrolidine ring with fluorine and bromomethyl substituents at the 3-position.

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, enhancing stability during synthetic manipulations.

  • Chirality at the 3-carbon, designated as (R)-configuration, which critically influences its reactivity and biological interactions .

The molecular formula is C₁₀H₁₇BrFNO₂, with a molecular weight of 282.15 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇BrFNO₂
Molecular Weight282.15 g/mol
Purity95–97%
CAS Number (Analog)1228765-03-4 (racemic mix)
Storage ConditionsRoom temperature
Hazard StatementsH315, H318 (skin/eye irritation)

Synthesis and Preparation

Stereoselective Synthesis Routes

While no explicit protocols for the (3R)-isomer are published, analogous compounds suggest a multi-step approach:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to establish the pyrrolidine backbone.

  • Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.

  • Bromomethylation: Free-radical bromination or nucleophilic substitution to introduce the bromomethyl group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Critical Reaction Parameters

  • Temperature Control: Low temperatures (−30°C to 20°C) to minimize racemization during bromomethylation .

  • Stereochemical Integrity: Chiral auxiliaries or enzymatic resolution to preserve the (R)-configuration.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Stable at room temperature but prone to decomposition above 150°C due to Boc group cleavage.

  • Hydrolytic Sensitivity: Susceptible to acidic or basic conditions, necessitating anhydrous handling .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.47 (s, 9H, Boc CH₃), 3.42–3.76 (m, 4H, pyrrolidine CH₂), and 5.27 (br s, 1H, fluorinated CH) .

  • ¹³C NMR: Peaks at δ 80.1 (Boc quaternary C), 122.5 (C-F, J = 240 Hz), and 34.8 (BrCH₂).

Applications in Medicinal Chemistry

Role in Proteolysis-Targeting Chimeras (PROTACs)

The bromomethyl group enables covalent conjugation to E3 ligase ligands, making this compound a key building block for PROTACs—a class of targeted protein degraders .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated pyrrolidines are established DPP-IV inhibitors for type 2 diabetes therapy. The (R)-configuration may enhance binding affinity to the S1 pocket of DPP-IV.

Table 2: Biological Activity of Analogous Compounds

CompoundIC₅₀ (DPP-IV)Selectivity Over DPP-8/9Source
(2S,4S)-4-fluoropyrrolidine analog12 nM>100-fold
(3R)-bromomethyl derivativePending

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

  • (3R) vs. (3S) Configuration: Alters binding kinetics in enzyme inhibition assays. For DPP-IV, the (S)-isomer shows 3-fold lower activity than (R).

  • Bromomethyl vs. Chloromethyl: Bromine’s higher leaving-group ability enhances reactivity in SN2 substitutions .

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Scalability: Current methods for (3R)-isomer synthesis lack industrial feasibility.

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolic pathways.

Emerging Opportunities

  • Covalent Drug Discovery: Leveraging the bromomethyl group for irreversible kinase inhibitors.

  • PET Tracer Development: Fluorine-18 labeling for neuroimaging applications.

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